molecular formula C14H5N3O5 B14361441 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile CAS No. 92507-89-6

5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile

Katalognummer: B14361441
CAS-Nummer: 92507-89-6
Molekulargewicht: 295.21 g/mol
InChI-Schlüssel: HQFRKYAVMZMUQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile: is a chemical compound known for its unique structural properties and potential applications in various scientific fieldsThe presence of nitro groups and a nitrile group in its structure makes it a compound of interest for researchers in chemistry and related disciplines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile typically involves the nitration of fluorene derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the fluorene ring .

Industrial Production Methods: This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling concentrated acids, and implementing purification techniques to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: Research into the biological activity of this compound is ongoing.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific structural properties .

Wirkmechanismus

The mechanism of action of 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The pathways involved may include electron transfer processes and the formation of covalent bonds with target molecules .

Vergleich Mit ähnlichen Verbindungen

  • 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester
  • 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
  • 2,7-Dinitro-9-fluorenone

Comparison: 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile is unique due to the specific positions of its nitro and nitrile groupsFor example, the presence of a nitrile group at the 2-position differentiates it from other dinitrofluorenes, which may have different functional groups or substitution patterns .

Eigenschaften

CAS-Nummer

92507-89-6

Molekularformel

C14H5N3O5

Molekulargewicht

295.21 g/mol

IUPAC-Name

5,7-dinitro-9-oxofluorene-2-carbonitrile

InChI

InChI=1S/C14H5N3O5/c15-6-7-1-2-9-10(3-7)14(18)11-4-8(16(19)20)5-12(13(9)11)17(21)22/h1-5H

InChI-Schlüssel

HQFRKYAVMZMUQK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1C#N)C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.